Physicochemical properties of 2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile
Physicochemical properties of 2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile
The following technical guide details the physicochemical and synthetic profile of 2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile , a specialized fluorinated intermediate used in the development of agrochemicals and pharmaceuticals.
Executive Summary
2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile is a highly functionalized aromatic building block characterized by the presence of two distinct fluoroalkoxy groups: a trifluoromethoxy (-OCF
The compound serves as a strategic intermediate where the nitrile group functions as a reactive handle for heterocycle formation (e.g., tetrazoles, triazines) or reduction to benzylamines, while the fluorinated ethers modulate the molecule's electronic environment and lipid permeability.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Specification |
| Chemical Name | 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzonitrile |
| Molecular Formula | C |
| Molecular Weight | 253.13 g/mol |
| CAS Number (Precursor) | 875664-40-7 (Phenol intermediate) |
| SMILES | N#CC1=C(OC(F)F)C=CC(OC(F)(F)F)=C1 |
| Structure Class | Polyfluorinated Aryl Nitrile |
Structural Conformation & Electronic Environment
The molecule features a benzene ring significantly deactivated by three electron-withdrawing groups (EWGs):
-
Nitrile (-CN): Strong inductive (-I) and mesomeric (-M) withdrawal.
-
Trifluoromethoxy (-OCF
): Strong -I effect; metabolically robust. -
Difluoromethoxy (-OCF
H): Moderate -I effect; acts as a lipophilic hydrogen bond donor mimic.
This electron-deficient core makes the nitrile carbon highly electrophilic, facilitating nucleophilic addition reactions, while the ring itself is resistant to oxidative metabolism (e.g., P450 hydroxylation).
Physicochemical Profile
The following data synthesizes experimental precedents from analogous fluorinated benzonitriles and calculated descriptors.
Key Physical Parameters[7]
| Parameter | Value / Range | Implications for Development |
| Physical State | Low-melting solid or viscous oil | Handling requires standard liquid/solid transfer protocols. |
| LogP (Predicted) | 3.6 – 4.1 | High lipophilicity; excellent membrane permeability but requires formulation aid for aqueous solubility. |
| Boiling Point | ~230–250°C (760 mmHg) | Thermally stable; amenable to high-temperature cyclization reactions. |
| pKa | N/A (Non-ionizable) | Neutral molecule at physiological pH. |
| H-Bond Donors | 0 (weak C-H donor in CF | Limited aqueous solubility; relies on dipole interactions. |
| H-Bond Acceptors | 6 (N, O, F) | Potential for interaction with receptor binding pockets. |
Spectral Signature (Diagnostic)
-
F NMR: Distinct signals are required for quality control.
-
-OCF
: Singlet, -58 ppm. -
-OCF
H: Doublet, -82 ppm ( Hz).
-
-
H NMR:
-
-OCF
H: Triplet ( Hz), 6.5–7.5 ppm (characteristic "t" shape). -
Aromatic Protons: 3 signals in the 7.0–8.0 ppm range, showing ortho/meta coupling.
-
Synthetic Pathways & Manufacturing
The synthesis of 2-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile is non-trivial due to the need for selective alkylation. The most robust industrial route utilizes 2-Fluoro-5-(trifluoromethoxy)benzonitrile as the starting material.
Synthetic Logic Flow
The synthesis follows a Nucleophilic Aromatic Substitution (
Figure 1: Convergent synthetic pathway starting from commercially available fluorinated precursors.
Detailed Protocol: Step 2 (Difluoromethylation)
This is the critical step. The use of chlorodifluoromethane (Freon-22) gas is traditional, but solid reagents are preferred for safety and stoichiometry control.
-
Reagents: Intermediate Phenol (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq), K
CO (2.0 eq). -
Solvent: Anhydrous DMF or NMP (Polar aprotic is essential).
-
Procedure:
-
Charge phenol and base into DMF under N
. -
Heat to 90–100°C.
-
Slowly add Sodium chlorodifluoroacetate (generates :CF
carbene in situ). -
Monitor by TLC/HPLC for disappearance of phenol.
-
-
Workup: Quench with water, extract with Ethyl Acetate. The product is neutral and lipophilic, separating easily from ionic byproducts.
Applications in Drug & Agrochemical Design[8]
The "Fluorine Effect" on Bioactivity
This compound is a "magic bullet" scaffold because it combines two distinct fluorine pharmacophores:
-
Metabolic Blocking (OCF
): The trifluoromethoxy group at the 5-position blocks the para-position relative to the nitrile, a common site for metabolic oxidation. This extends the half-life ( ) of the final active ingredient. -
Lipophilic H-Bond Donor Mimic (OCF
H): The difluoromethoxy proton is acidic enough to act as a weak hydrogen bond donor, mimicking a hydroxyl group (-OH) but without the rapid glucuronidation or poor membrane permeability associated with phenols.
SAR Logic Diagram
Understanding where this molecule fits in Structure-Activity Relationships (SAR):
Figure 2: Structure-Activity Relationship (SAR) impact of the dual-fluorinated ether substitution pattern.
Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
-
Reactivity: Stable, but avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
Handling Protocol:
-
Use in a chemical fume hood.
-
Wear nitrile gloves and safety glasses.
-
Specific Warning: The difluoromethoxy group can liberate HF under extreme acidic combustion conditions; incineration requires scrubbers.
References
-
PubChem. 2-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N.[1][2] National Library of Medicine. Available at: [Link]
- Google Patents.Method for production of 2,4,5-trifluoro-benzonitrile (US6399807B1).
-
Melford Laboratories. 2-Hydroxy-5-(trifluoromethoxy)benzonitrile - CAS 875664-40-7.[3][4] Available at: [Link]
Sources
- 1. 2-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 521016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 521016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Melford Laboratories Ltd. - Home [melford.lookchem.com]
- 4. N/A,(S)-N-(1-Benzyl-3-pyrrolidinyl)-3-(1-pyrrolyl)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
